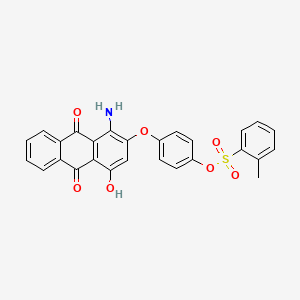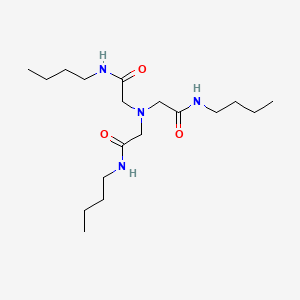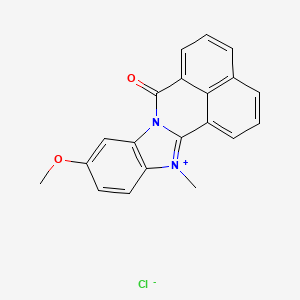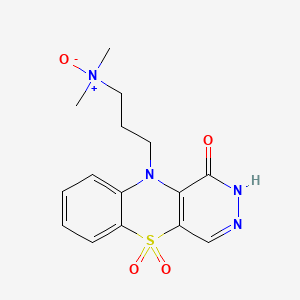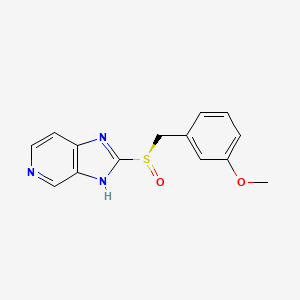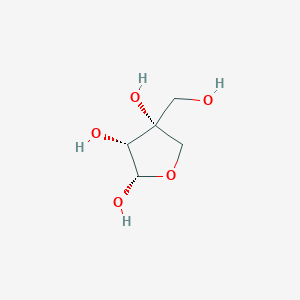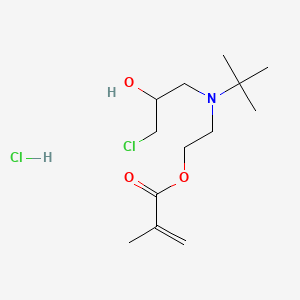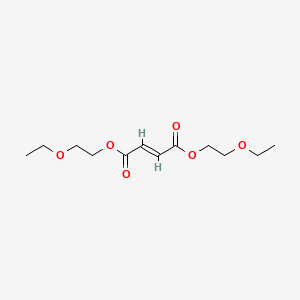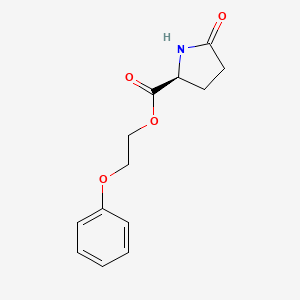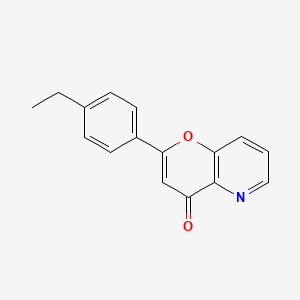
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence, which creates multiple bonds and rings in a single step . This method is advantageous due to its short reaction time and the elimination of the need for workup and column chromatographic purification.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthesis are often applied to scale up the production of such heterocyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Wissenschaftliche Forschungsanwendungen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: This compound shares a similar core structure but lacks the 4-ethylphenyl group.
4H-Pyrano(3,2-b)pyridin-4-one, 7-fluoro-2,3-dihydro-: This compound includes a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
148190-21-0 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-2-11-5-7-12(8-6-11)15-10-13(18)16-14(19-15)4-3-9-17-16/h3-10H,2H2,1H3 |
InChI-Schlüssel |
IEOUOJFAHSLLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




